Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984540
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)8-3-7-6(4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC15984540

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)8-3-7-6(4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key JKKJAXURGMIATI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC=C2C=NNC2=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate features a bicyclic core comprising a pyrazole ring fused to a pyridine ring at the [4,3-c] position (Figure 1). The ethyl ester moiety at the 6-position enhances solubility and provides a handle for further chemical modifications. Key spectral data, including 1H^1\text{H} NMR and 13C^{13}\text{C} NMR, confirm the regiochemistry of the fused rings and the ester group’s orientation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H9N3O2\text{C}_9\text{H}_9\text{N}_3\text{O}_2
Molecular Weight191.19 g/mol
IUPAC NameEthyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
SMILESCCOC(=O)C1=NC=C2C=NNC2=C1
InChIKeyJKKJAXURGMIATI-UHFFFAOYSA-N

The compound’s planar structure facilitates π-π stacking interactions with biological targets, a feature exploited in kinase inhibitor design.

Synthetic Methodologies

Cyclization-Based Approaches

The most efficient synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate involves cyclization reactions starting from pyrazole-5-amine derivatives. For example, condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in refluxing acetic acid yields the target compound in high purity (83–88% yield). This method mirrors strategies used for related pyrazolo[3,4-b]pyridines, where acetic acid acts as both solvent and catalyst .

Regiochemical Control

Regioselectivity in pyrazolopyridine synthesis is influenced by substituents on the starting materials. Electron-donating groups (e.g., methyl) on the pyrazole’s N(1) position favor the formation of the [4,3-c] isomer over alternative regioisomers . For instance, reactions using N(1)-methylpyrazole derivatives produce ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate exclusively, as confirmed by 1H^1\text{H}-13C^{13}\text{C} HMBC correlations.

Biological Activities and Mechanisms

Antimicrobial Applications

Preliminary studies on related pyrazolo[3,4-b]pyridines reveal potent activity against Mycobacterium tuberculosis (MIC: 1.56–3.12 µg/mL) . While the [4,3-c] isomer’s efficacy remains untested, its structural similarity suggests potential utility in tuberculosis drug discovery.

Research Advancements and Challenges

Structural Optimization

Recent efforts focus on modifying the ethyl ester group to improve pharmacokinetic properties. For example, hydrolysis to the carboxylic acid derivative enhances water solubility but reduces cell membrane permeability. Balancing these properties remains a key challenge in lead optimization.

Computational Modeling

Density functional theory (DFT) calculations predict that electron-withdrawing substituents at the pyridine’s 4-position increase binding affinity for ATP-binding pockets in kinases . These insights guide the design of second-generation derivatives with improved selectivity.

Future Directions

Target Identification

Proteomic screens are needed to identify novel biological targets for ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate. Priority areas include inflammatory pathways and antimicrobial resistance mechanisms.

In Vivo Studies

Despite promising in vitro data, in vivo efficacy and toxicity profiles remain unexplored. Rodent models of cancer and infection could validate therapeutic potential and inform clinical translation.

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